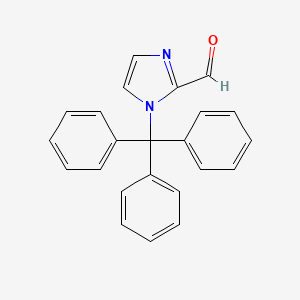

1-Trityl-1H-imidazole-2-carbaldéhyde

Vue d'ensemble

Description

1-Trityl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C23H18N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trityl group (triphenylmethyl) attached to the imidazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Applications De Recherche Scientifique

1-Trityl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of advanced materials and as a precursor for functionalized imidazole derivatives.

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Imidazole derivatives are known to undergo various chemical reactions, including condensation with amino acids . This suggests that 1-Trityl-1H-imidazole-2-carbaldehyde may interact with its targets through similar mechanisms.

Result of Action

Safety data suggests that the compound may cause skin and eye irritation, and may also affect the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Trityl-1H-imidazole-2-carbaldehyde, it’s recommended to avoid dust formation, inhalation, and contact with skin and eyes. The compound should be handled with personal protective equipment in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

1-Trityl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent interactions such as hydrogen bonding or hydrophobic interactions .

Cellular Effects

The effects of 1-Trityl-1H-imidazole-2-carbaldehyde on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating their activity .

Molecular Mechanism

At the molecular level, 1-Trityl-1H-imidazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Trityl-1H-imidazole-2-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Trityl-1H-imidazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the body .

Metabolic Pathways

1-Trityl-1H-imidazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to a buildup of certain metabolites. Additionally, it can affect the activity of cofactors, altering their availability and function in metabolic reactions .

Transport and Distribution

The transport and distribution of 1-Trityl-1H-imidazole-2-carbaldehyde within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells by specific membrane transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall activity .

Subcellular Localization

1-Trityl-1H-imidazole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1H-imidazole-2-carboxaldehyde with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the trityl-protected imidazole derivative.

Industrial Production Methods: While specific industrial production methods for 1-Trityl-1H-imidazole-2-carbaldehyde are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Trityl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trityl group can be removed under acidic conditions, allowing for further functionalization of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products Formed:

Oxidation: 1-Trityl-1H-imidazole-2-carboxylic acid.

Reduction: 1-Trityl-1H-imidazole-2-methanol.

Substitution: 1H-imidazole-2-carbaldehyde.

Comparaison Avec Des Composés Similaires

1H-Imidazole-2-carboxaldehyde: Lacks the trityl group, making it less stable and reactive.

1-Trityl-1H-imidazole-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4-position, leading to different reactivity and applications.

1-Trityl-1H-imidazole-2-methanol: A reduced form of the aldehyde, used in different synthetic pathways.

Uniqueness: 1-Trityl-1H-imidazole-2-carbaldehyde is unique due to the presence of both the trityl protecting group and the aldehyde functional group. This combination provides stability and versatility, making it a valuable intermediate in various synthetic and research applications.

Propriétés

IUPAC Name |

1-tritylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVILFCVZUELEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347140 | |

| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-50-6 | |

| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)